Methyl 2-amino-3-methoxyprop-2-enoate
Description
Methyl 2-amino-3-methoxyprop-2-enoate is a functionalized α,β-unsaturated ester characterized by an amino group at the β-position and a methoxy substituent at the γ-position. This compound belongs to the class of enamino esters, which are notable for their dual reactivity arising from the conjugated enamine and ester moieties. Such structures are pivotal in organic synthesis, particularly in cyclization reactions and as intermediates for heterocyclic compounds like oxazoles, imidazoles, and pyrimidines . Its synthesis typically involves condensation reactions between methyl acetoacetate derivatives and amines under acidic or catalytic conditions, as exemplified in the preparation of structurally related β-heteroaryl-α,β-didehydro-α-amino acid derivatives .
Properties
CAS No. |
113560-20-6 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
methyl 2-amino-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H9NO3/c1-8-3-4(6)5(7)9-2/h3H,6H2,1-2H3 |
InChI Key |
IVMHWOSXRHVBLD-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-methoxyprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-methoxyacrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under pressure. The use of continuous flow reactors is also explored to enhance efficiency and yield. The purification of the final product is achieved through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used for reduction.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols or amines .
Scientific Research Applications
Methyl 2-amino-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-amino-3-methoxyprop-2-enoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the methoxy group can participate in electron-donating interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group in this compound enhances nucleophilicity at the β-position, enabling cyclization and nucleophilic aromatic substitution. In contrast, cyano-substituted analogs (e.g., Methyl 2-cyano-3-methoxyprop-2-enoate) exhibit greater electrophilicity, favoring conjugate additions .
- Steric and Electronic Effects: Bulky substituents (e.g., diphenyl groups in 2-(2-methoxyphenyl)-3,3-diphenylprop-2-enoic acid) reduce reactivity in esterification or cyclization reactions compared to the less hindered this compound .
- Heteroaryl Functionalization: Pyridinyl or benzoyl-substituted analogs (e.g., Methyl 3-arylamino-2-benzoylaminobut-2-enoate) are tailored for constructing nitrogen-rich heterocycles, a feature shared with this compound but modulated by aromatic ring electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
